molecular formula C8H8ClN3O3S B1407589 (7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride CAS No. 1417567-26-0

(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride

Cat. No. B1407589
CAS RN: 1417567-26-0
M. Wt: 261.69 g/mol
InChI Key: RTCOCTQLDAYMCQ-UHFFFAOYSA-N
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Description

(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C8H8ClN3O3S and its molecular weight is 261.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Activities

A significant body of research has been focused on the anti-inflammatory properties of compounds similar to (7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride. Compounds such as 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2, 3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters have been synthesized and tested for their anti-inflammatory activities, showing moderate activity at certain dosages. These compounds were synthesized by reacting 1,2,3,4-tetrahydropyrimidine-2-thiones with chloroacetic acid and appropriate benzaldehydes. Their structures were confirmed through various spectroscopic methods, and their anti-inflammatory effects were compared with those of indomethacin, a standard anti-inflammatory drug (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999). Similarly, 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides were synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant activity in tests such as the carrageenin oedema test and RPAR in rats (Doria, Passarotti, Sala, Magrini, Sberze, Tibolla, Buttinoni, Ferrari, & Tremolada, 1986).

Nephrotoxicity and Chemotherapeutic Efficacy Studies

Compounds structurally related to this compound have also been a focal point in studies concerning nephrotoxicity and chemotherapeutic efficacy. Investigations on the nephrotoxicity of cefazedone (a structurally related compound) in comparison with other antibiotics like gentamicin, cephalothin, and cefazolin, have revealed that the determining component on the extent of alanine-amino-peptidase (AAP) elimination is the aminoglycoside exclusively, where high and low responders can be observed. These studies indicate that there are no additive effects when cefazedone is combined with gentamicin (Mondorf, 1979). Moreover, the chemotherapeutic efficacy of cefazedone was assayed in comparison to cefazolin and cephalothin in experimental bacterial murine infections, revealing that cefazedone exhibited highly superior effectiveness against all organisms tested (Bergmann, Wahlig, & Mitsuhashi, 1979).

Antihyperlipaemic Activities

The structural analogs of this compound have also been explored for their antihyperlipaemic activities. Compounds like 2-aminomethyl-3-aryl-5,6,7,8-tetrahydrobenzo(b)/5,6-dimethylthieno(2,3-d)pyrimidin-4-ones were prepared and tested for antihyperlipaemic activity, showing that most of these compounds were active, with serum cholesterol and triglyceride-lowering activities comparable to that of gemfibrozil. These compounds also exhibited safety in acute toxicity studies (Gadad, Kapsi, Anegundi, Pattan, Mahajanshetti, & Shishoo, 1996).

properties

IUPAC Name

2-(7-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S.ClH/c1-4-2-6(12)11-8(9-4)15-5(10-11)3-7(13)14;/h2H,3H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCOCTQLDAYMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)SC(=N2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride
Reactant of Route 2
(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride
Reactant of Route 3
(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride
Reactant of Route 4
(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride
Reactant of Route 5
(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride
Reactant of Route 6
(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]-pyrimidin-2-yl)acetic acid hydrochloride

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